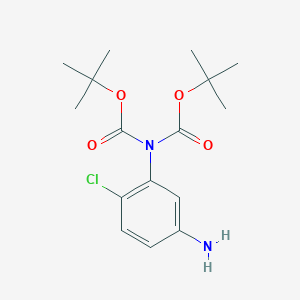
Ethyl 3-(1H-pyrrol-2-yl)propanoate
Übersicht
Beschreibung
Ethyl 3-(1H-pyrrol-2-yl)propanoate, also known as 1H-Pyrrole-2-propanoic acid, ethyl ester, is a chemical compound with the molecular formula C9H13NO2 . It is a derivative of pyrrole, a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(1H-pyrrol-2-yl)propanoate consists of a pyrrole ring attached to a propanoate ester group . The exact structural details or the 3D conformation were not found in the retrieved sources.
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-(1H-pyrrol-2-yl)propanoate, such as its density, melting point, boiling point, etc., are not explicitly mentioned in the retrieved sources .
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Diffractometric Study
Ethyl 3-(1H-pyrrol-2-yl)propanoate has been studied for its polymorphic forms using spectroscopic and diffractometric techniques. These studies are crucial in understanding the physical and chemical properties of the compound, especially in the pharmaceutical industry where polymorphism can affect drug efficacy and stability. The research conducted by Vogt et al. (2013) demonstrated the use of various techniques like capillary powder X-ray diffraction and solid-state nuclear magnetic resonance to differentiate subtle structural differences in polymorphic forms (Vogt et al., 2013).
Synthesis and Chemical Reactivity
The compound is also explored in synthetic chemistry for the production of various derivatives. For instance, Khajuria et al. (2013) described a solvent-free synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, highlighting its potential in organic synthesis and the development of new chemical entities (Khajuria et al., 2013).
Applications in Medicinal Chemistry
In medicinal chemistry, ethyl 3-(1H-pyrrol-2-yl)propanoate derivatives have been synthesized and evaluated for their potential therapeutic applications. Liu et al. (2019) synthesized a heterocyclic compound derived from this molecule and assessed its anti-cancer activity against gastric cancer cell lines (Liu et al., 2019).
Studies in Chemical Kinetics
The compound has been a subject of study in chemical kinetics as well. Farooq et al. (2014) conducted a comparative study of the kinetics of methyl and ethyl propanoate, which provides insights into the behavior of these compounds under various conditions, such as high temperatures (Farooq et al., 2014).
Enzyme-Catalyzed Synthesis
The enzyme-catalyzed synthesis of derivatives of ethyl 3-(1H-pyrrol-2-yl)propanoate is another area of interest. Brem et al. (2010) explored a multienzymatic procedure for the synthesis of enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids starting from racemic substrates (Brem et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 3-(1H-pyrrol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h3-4,7,10H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVOOMQVSCOCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(1H-pyrrol-2-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B1396753.png)
![Di-tert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate](/img/structure/B1396754.png)
![6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1396755.png)




